molecular formula C8H16O2 B1459683 2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol CAS No. 1593948-60-7

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol

Cat. No.: B1459683
CAS No.: 1593948-60-7
M. Wt: 144.21 g/mol
InChI Key: DCIMOTPSHCDASC-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-methoxyethyl)-2-methylbut-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-8(2,7-9)5-6-10-3/h4,9H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIMOTPSHCDASC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CO)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol, also known as a methoxy-substituted allylic alcohol, has garnered attention in recent years for its potential biological activities. This compound's structure and functional groups suggest possible interactions with various biological systems, which may lead to therapeutic applications. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H16O2\text{C}_8\text{H}_{16}\text{O}_2

This structure features an allylic alcohol functional group, which is known for its reactivity in various chemical reactions, including those involving enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that methoxy-substituted compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways.

CompoundMIC (µg/mL)Target Organisms
2-Methoxyethyl-2-methylbut-3-en-1-ol50Staphylococcus aureus, Escherichia coli

This table summarizes the Minimum Inhibitory Concentration (MIC) values for the compound against various bacterial strains, demonstrating its potential as an antimicrobial agent.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.

Assay TypeIC50 (µM)
DPPH45.5
ABTS38.7

The data suggests that higher concentrations of the compound are required to achieve significant radical scavenging effects compared to standard antioxidants like ascorbic acid.

Cytotoxicity

Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. For example, in vitro studies on human breast cancer (MCF-7) and lung cancer (A549) cells demonstrated that this compound significantly reduced cell viability:

Cell LineIC50 (µM)
MCF-730.5
A54925.0

These findings indicate a potential role for this compound in cancer therapy, particularly in targeting specific tumor types.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, this compound may reduce oxidative stress within cells, contributing to its protective effects.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy found that methoxy-substituted alcohols exhibited enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
  • Cytotoxicity Assessment : Research presented at the American Association for Cancer Research indicated that compounds structurally related to this compound showed significant promise in inhibiting tumor growth in xenograft models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol
Reactant of Route 2
2-(2-Methoxyethyl)-2-methylbut-3-en-1-ol

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